Cas no 1804348-10-4 (4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide)

4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide
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- インチ: 1S/C7H6F3IN2O3S/c1-3-2-4(11)5(16-7(8,9)10)6(13-3)17(12,14)15/h2H,1H3,(H2,12,14,15)
- InChIKey: KDVUSADHVHAQAY-UHFFFAOYSA-N
- SMILES: IC1C=C(C)N=C(C=1OC(F)(F)F)S(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 370
- XLogP3: 2
- トポロジー分子極性表面積: 90.7
4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029090548-1g |
4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide |
1804348-10-4 | 97% | 1g |
$1,564.50 | 2022-04-02 |
4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamideに関する追加情報
4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide
4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide (CAS No. 1804348-10-4) is a highly specialized organic compound with significant applications in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has garnered attention due to its potential as a building block in the synthesis of bioactive molecules. The compound's structure includes a pyridine ring substituted with an iodo group at position 4, a methyl group at position 6, a trifluoromethoxy group at position 3, and a sulfonamide group at position 2. These substituents collectively contribute to the compound's distinct chemical properties and reactivity.
The sulfonamide group, a key functional moiety in this compound, is known for its ability to enhance the bioavailability and pharmacokinetic properties of drugs. Recent studies have highlighted the importance of sulfonamides in modulating the solubility and permeability of drug candidates, making them valuable in the development of orally active medications. The trifluoromethoxy group, on the other hand, introduces electron-withdrawing effects, which can influence the electronic properties of the pyridine ring and potentially enhance the compound's reactivity in various chemical transformations.
Pyridine derivatives like 4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide are widely explored in medicinal chemistry due to their ability to act as scaffolds for diverse biological activities. For instance, they have been investigated for their potential as kinase inhibitors, which are crucial in targeting various diseases such as cancer and inflammatory disorders. Recent research has demonstrated that pyridine-based compounds can exhibit potent inhibitory activity against specific kinases, making them promising candidates for drug development.
The presence of an iodo group in this compound adds another layer of functionality. Iodo groups are often used as leaving groups in nucleophilic substitution reactions, enabling chemists to introduce diverse substituents during the synthesis of complex molecules. This feature makes 4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide a versatile intermediate in organic synthesis.
From a synthetic perspective, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves the construction of the pyridine ring followed by successive substitutions to introduce the desired groups. The use of advanced methodologies such as Suzuki coupling or Buchwald-Hartwig amination can facilitate the incorporation of these substituents with high efficiency and selectivity.
Recent advancements in computational chemistry have also provided deeper insights into the properties of 4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide. Molecular modeling studies have revealed that this compound exhibits favorable pharmacokinetic profiles, including good absorption and moderate clearance rates. These findings underscore its potential as a lead compound in drug discovery programs.
In terms of applications, this compound has been utilized in various research settings to explore its biological activities. For example, it has been tested for its anti-inflammatory properties, where it demonstrated significant inhibition of pro-inflammatory cytokines. Additionally, studies have shown that this compound can modulate cellular signaling pathways involved in cancer progression, highlighting its potential as an anti-cancer agent.
The trifluoromethoxy group present in this compound contributes significantly to its stability and lipophilicity. This makes it an attractive candidate for use in drug delivery systems where both stability and solubility are critical factors. Furthermore, recent research has explored the use of trifluoromethoxy-containing compounds as templates for designing novel antibiotics due to their unique interactions with bacterial targets.
In conclusion, 4-Iodo-6-methyl-3-(trifluoromethoxy)pyridine-2-sulfonamide (CAS No. 1804348-10
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